molecular formula C8H15NO6 B12402520 N-Acetyl-D-glucosamine-13C,15N-1

N-Acetyl-D-glucosamine-13C,15N-1

Cat. No.: B12402520
M. Wt: 223.19 g/mol
InChI Key: MBLBDJOUHNCFQT-RORQMRTLSA-N
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Description

N-Acetyl-D-glucosamine-13C,15N-1, also known as N-Acetyl-2-amino-2-deoxy-D-glucose-13C,15N-1, is a monosaccharide derivative of glucose. It is labeled with stable isotopes of carbon-13 and nitrogen-15, making it a valuable tool in scientific research. This compound is primarily used as a tracer in metabolic studies and drug development processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-D-glucosamine-13C,15N-1 involves the incorporation of stable isotopes into the N-Acetyl-D-glucosamine molecule. This process typically starts with the precursor molecules labeled with carbon-13 and nitrogen-15. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the incorporation of these isotopes into the glucose derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment and techniques to ensure the high purity and yield of the final product. The production is carried out under controlled conditions to maintain the stability of the isotopes and the integrity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-D-glucosamine-13C,15N-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can lead to the formation of glucosaminic acid derivatives, while reduction can produce glucosamine derivatives .

Scientific Research Applications

N-Acetyl-D-glucosamine-13C,15N-1 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-Acetyl-D-glucosamine-13C,15N-1 involves its incorporation into metabolic pathways where it acts as a tracer. The stable isotopes allow researchers to track the movement and transformation of the compound within biological systems. This provides valuable insights into the metabolic processes and the role of glucose derivatives in various physiological functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-D-glucosamine-13C,15N-1 is unique due to its stable isotope labeling, which allows for precise tracking and quantitation in metabolic studies. This makes it a valuable tool in research areas where understanding the detailed metabolic pathways and transformations of glucose derivatives is crucial .

Properties

Molecular Formula

C8H15NO6

Molecular Weight

223.19 g/mol

IUPAC Name

N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxo(613C)hexan-2-yl]acetamide

InChI

InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m0/s1/i3+1,9+1

InChI Key

MBLBDJOUHNCFQT-RORQMRTLSA-N

Isomeric SMILES

CC(=O)[15NH][C@@H](C=O)[C@H]([C@@H]([C@@H]([13CH2]O)O)O)O

Canonical SMILES

CC(=O)NC(C=O)C(C(C(CO)O)O)O

Origin of Product

United States

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